Easier Dication Formation than Ferrocene
Nickelocene undergoes a second one‑electron oxidation to the nickelocenium dication [NiCp₂]²⁺ at potentials substantially lower than those required for the analogous ferrocene and cobaltocene dications. While the FeCp₂⁺/FeCp₂²⁺ couple occurs at 1.71 V versus FeCp₂⁰/⁺ and the CoCp₂⁺/CoCp₂²⁺ couple at 2.72 V, nickelocene’s second oxidation is described as “thermodynamically much easier” and is observed at potentials ≤0.9 V depending on solvent [1]. This represents a potential shift of at least 0.8 V relative to ferrocene and >1.8 V relative to cobaltocene.
| Evidence Dimension | Second one‑electron oxidation potential (M⁺ → M²⁺) |
|---|---|
| Target Compound Data | ≤0.9 V (solvent‑dependent; e.g., +0.912 V vs. Al (2:1) in alkylpyridinium chloride‑AlCl₃ melt) [1][2] |
| Comparator Or Baseline | Ferrocene: 1.71 V vs. FeCp₂⁰/⁺ [1]; Cobaltocene: 2.72 V [1] |
| Quantified Difference | Nickelocene dication formation potential is ≥0.8 V lower than ferrocene and ≥1.8 V lower than cobaltocene |
| Conditions | Cyclic voltammetry in non‑aqueous solvents (e.g., liquid SO₂ for Fe/Co; various solvents for Ni) with weakly‑coordinating [B(C₆F₅)₄]⁻ electrolyte [1] |
Why This Matters
Users requiring a metallocene that can access a stable dicationic state for oxidative catalysis or electron‑transfer studies must select nickelocene; ferrocene and cobaltocene are electrochemically inaccessible under comparable mild conditions.
- [1] Bard, A. J., et al. (2009). The role of solvent in the stepwise electrochemical oxidation of nickelocene to the nickelocenium dication. Journal of Electroanalytical Chemistry, 635(2), 83–92. DOI: 10.1016/S0022-0728(09)00064-3 View Source
- [2] Hussey, C. L., et al. (1984). Metallocene electrochemistry. 2. Reduction‑oxidation behavior of nickelocene in the room‑temperature alkylpyridinium chloride‑aluminum chloride melt system. Inorganic Chemistry, 23(15), 2280–2284. DOI: 10.1021/ic00183a017 View Source
